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Introduction
Penniclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] First

identified in the 1950s, it is found in various species of fungi, notably within the Claviceps

genus, and in the seeds of plants such as Argyreia nervosa (Hawaiian Baby Woodrose).[1][2]

As with other ergot alkaloids, Penniclavine's biological activity is of significant interest to the

scientific community, particularly its interactions with neurotransmitter receptors. This technical

guide provides a comprehensive overview of the known physical and chemical properties of

Penniclavine, alongside methodologies for its study and an exploration of its likely biological

signaling pathways.
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Identifier Value

CAS Number 519-13-1[1]

Molecular Formula C₁₆H₁₈N₂O₂[1]

Molecular Weight 270.33 g/mol

IUPAC Name

(6aR,9S)-9-(hydroxymethyl)-7-methyl-

4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-

ol[1]

Synonyms Penniclavin

Physical Properties
Quantitative experimental data for the physical properties of Penniclavine are not readily

available in the current literature. The following table provides some key physical properties.

Where specific data for Penniclavine is unavailable, an estimated value or data from a closely

related clavine alkaloid, ergine, is provided for reference and is clearly noted.
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Property Value Notes

Melting Point Not available

For the related ergot alkaloid

ergine, the melting point is 135

°C (decomposes).[3]

Boiling Point Not available
Expected to decompose at

high temperatures.

Solubility

Water: Sparingly

solubleEthanol: SolubleDMSO:

SolubleChloroform: Soluble

Qualitative solubility is inferred

from general characteristics of

similar alkaloids.[4][5][6][7]

Quantitative data is not

available.

pKa Not available

As a tertiary amine,

Penniclavine is expected to be

basic. The pKa of the

conjugate acid is likely in the

range of 7.5-8.5, similar to

other ergot alkaloids.[8][9][10]

Chemical Properties and Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of

Penniclavine. While published spectra with full assignments for Penniclavine are scarce, this

section outlines the expected spectral characteristics based on its known structure and data

from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for elucidating the complex ring structure of Penniclavine.

Specific peak assignments for Penniclavine are not widely published. However, the spectra

would be expected to show characteristic signals for the ergoline ring system, including

aromatic protons of the indole moiety, protons on the piperidine and dihydropyridine rings, the

N-methyl group, and the hydroxymethyl group.[11][12][13][14][15][16][17]

Infrared (IR) Spectroscopy
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The IR spectrum of Penniclavine would be expected to exhibit absorption bands

corresponding to its key functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration

~3400-3200 (broad) O-H
Stretching (hydroxyl groups

and N-H of indole)

~3100-3000 C-H Aromatic and vinylic stretching

~2950-2850 C-H
Aliphatic stretching (methyl

and methylene groups)

~1600-1450 C=C Aromatic ring stretching

~1200-1000 C-O Stretching (hydroxyl groups)

Note: This is a predicted IR spectrum based on functional group analysis. Specific experimental

data is not available.[5][18][19][20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Penniclavine is expected to be characteristic of the ergoline

chromophore, which is the indole nucleus. The λmax would likely be in the range of 280-290

nm, with a shoulder at a higher wavelength, typical for indole alkaloids.[13][15][16][22][23][24]

[25][26]

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of Penniclavine. The protonated molecule [M+H]⁺ would be observed at m/z 271.14.

The fragmentation pattern would likely involve characteristic losses from the ergoline ring

system.[2][17][27][28][29][30][31]

Experimental Protocols
Detailed and validated experimental protocols specifically for Penniclavine are not widely

published. The following sections provide generalized methodologies based on established
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procedures for related ergot alkaloids. These should be considered as starting points for

method development and optimization.

Isolation from Argyreia nervosa Seeds
This protocol outlines a general procedure for the extraction and purification of Penniclavine
from Hawaiian Baby Woodrose seeds using High-Performance Liquid Chromatography

(HPLC).[2][4][12][32][33][34]

1. Extraction: a. Grind the seeds to a fine powder. b. Defat the powdered seeds by extraction

with a non-polar solvent like hexane. c. Macerate the defatted powder in a polar solvent such

as methanol or a methanol/water mixture, often with the addition of a small amount of acid to

aid in alkaloid extraction. d. Filter the extract and concentrate it under reduced pressure.

2. Acid-Base Partitioning: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 1%

tartaric acid). b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to

remove neutral impurities. c. Make the aqueous phase basic (pH ~8-9) with a base like sodium

bicarbonate. d. Extract the alkaloids into a chlorinated solvent such as chloroform or

dichloromethane. e. Dry the organic extract over anhydrous sodium sulfate and evaporate to

dryness.

3. HPLC Purification: a. Dissolve the semi-purified alkaloid extract in the mobile phase. b.

Purify the extract using a reversed-phase HPLC column (e.g., C18). c. Use a mobile phase

gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate). d.

Monitor the elution profile using a UV detector at the λmax of the ergoline chromophore

(around 280-290 nm). e. Collect the fractions corresponding to the retention time of

Penniclavine and confirm the identity and purity by LC-MS and NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b3343336?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25747328/
https://digitalcommons.buffalostate.edu/forensic_science_projects/5/
https://www.researchgate.net/publication/273326536_Studies_on_the_alkaloid_composition_of_the_Hawaiian_Baby_Woodrose_Argyreia_nervosa_a_common_legal_high
https://www.scribd.com/document/724858103/Studies-on-the-alkaloid-composition-of-the-Hawaiian-Baby-Woodrose-Argyreia-nervosa
https://digitalcommons.buffalostate.edu/cgi/viewcontent.cgi?article=1007&context=forensic_science_projects
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830885/
https://www.benchchem.com/product/b3343336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction

Purification

Ground Argyreia nervosa Seeds

Defat with Hexane

Macerate with Acidified Methanol

Filter and Concentrate

Crude Alkaloid Extract

Acid-Base Partitioning

Dissolve in Acidic Solution

Semi-Pure Alkaloid Fraction

Reversed-Phase HPLC

Collect Fractions

LC-MS & NMR Analysis

Pure Penniclavine

Click to download full resolution via product page

Workflow for the isolation of Penniclavine.
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Chemical Synthesis
A complete, step-by-step synthesis of Penniclavine has not been detailed in the literature.

However, its structure suggests that it could be synthesized from a suitable lysergic acid

derivative. The following is a proposed synthetic route based on known transformations of ergot

alkaloids.

1. Starting Material: D-lysergic acid.

2. Key Transformations: a. Amide to Alcohol Reduction: The carboxylic acid of lysergic acid

would first need to be converted to an amide, which can then be reduced to the corresponding

primary alcohol. This would form a lysergol derivative. b. Hydroxylation of the D-ring: The

introduction of the tertiary hydroxyl group at the C-8 position is a key challenge. This might be

achieved through an oxidation reaction of the double bond in the D-ring of a suitable lysergol

derivative, followed by stereoselective reduction.
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Proposed synthetic pathway to Penniclavine.

Biological Activity and Signaling Pathways
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Penniclavine, as an ergot alkaloid, is presumed to exert its biological effects primarily through

interaction with serotonin (5-HT) and dopamine (D) receptors.[29] While specific binding

affinities and functional activities for Penniclavine are not well-documented, the general

mechanism for related ergoline compounds involves agonistic or antagonistic activity at these

G-protein coupled receptors (GPCRs).

Interaction with Serotonin 5-HT₂ₐ Receptors
Many ergot alkaloids are potent agonists or partial agonists at the 5-HT₂ₐ receptor. Activation of

this receptor is known to initiate a signaling cascade involving the Gq protein, leading to the

activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC).[35][36][37][38][39]

Penniclavine 5-HT2A Receptor Gq Protein
activates

Phospholipase C
activates

PIP2
hydrolyzes

IP3

DAG

[Ca²⁺]i Release

Protein Kinase C Activation

Click to download full resolution via product page

Presumed signaling cascade of Penniclavine at the 5-HT₂ₐ receptor.

Interaction with Dopamine D₂ Receptors
Ergot alkaloids also frequently interact with dopamine receptors, particularly the D₂ subtype.

Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase via the Gi

protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces

the activity of protein kinase A (PKA).[14][26][40][41][42][43]
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activates
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Presumed signaling cascade of Penniclavine at the D₂ receptor.

Conclusion
Penniclavine remains a compound of interest within the ergot alkaloid family. While its basic

chemical structure is established, a significant amount of detailed physical, chemical, and

pharmacological data is yet to be published. This guide provides a summary of the current

knowledge and offers generalized experimental frameworks to facilitate further research into

this intriguing natural product. The presumed interactions with key neurotransmitter receptors

suggest that Penniclavine and its derivatives may hold potential for the development of novel

therapeutics, warranting more in-depth investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Penniclavine - Wikipedia [en.wikipedia.org]

2. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a
common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Ergine - Wikipedia [en.wikipedia.org]

4. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth
Barone [digitalcommons.buffalostate.edu]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In
Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]

8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in
Medicinal Chemistry [mdpi.com]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3343336?utm_src=pdf-body
https://www.benchchem.com/product/b3343336?utm_src=pdf-body
https://www.benchchem.com/product/b3343336?utm_src=pdf-body
https://www.benchchem.com/product/b3343336?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Penniclavine
https://pubmed.ncbi.nlm.nih.gov/25747328/
https://pubmed.ncbi.nlm.nih.gov/25747328/
https://en.wikipedia.org/wiki/Ergine
https://digitalcommons.buffalostate.edu/forensic_science_projects/5/
https://digitalcommons.buffalostate.edu/forensic_science_projects/5/
https://www.mdpi.com/1420-3049/28/12/4705
https://www.researchgate.net/publication/256738962_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8874636/
https://www.mdpi.com/2312-7481/3/3/29
https://www.mdpi.com/2312-7481/3/3/29
https://www.researchgate.net/publication/256333708_Development_of_Methods_for_the_Determination_of_pKa_Values
https://www.researchgate.net/publication/357471113_Determination_of_the_aqueous_pKa_of_very_insoluble_drugs_by_capillary_electrophoresis_Internal_standards_for_methanol-water_extrapolation
https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. m.youtube.com [m.youtube.com]

14. Mechanisms of signal transduction at the dopamine D2 receptor
[pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR
Spectroscopies, Fluorescence and Docking Calculations - PMC [pmc.ncbi.nlm.nih.gov]

19. heraldopenaccess.us [heraldopenaccess.us]

20. ijorp.org [ijorp.org]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. researchgate.net [researchgate.net]

24. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

25. toku-e.com [toku-e.com]

26. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL
CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT
INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]

27. Tandem mass spectrometric studies of the fragmentation of penicillins and their
metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

28. chem.libretexts.org [chem.libretexts.org]

29. files.core.ac.uk [files.core.ac.uk]

30. emt.oregonstate.edu [emt.oregonstate.edu]

31. m.youtube.com [m.youtube.com]

32. scribd.com [scribd.com]

33. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

34. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/273326536_Studies_on_the_alkaloid_composition_of_the_Hawaiian_Baby_Woodrose_Argyreia_nervosa_a_common_legal_high
https://m.youtube.com/watch?v=aOU69zDEJcA
https://pubmed.ncbi.nlm.nih.gov/2655242/
https://pubmed.ncbi.nlm.nih.gov/2655242/
https://www.researchgate.net/figure/UV-Absorbance-Maxima-l-max-of-Selected-Phenolic-Acids-a-phenolic-acid-UV-lmax-nm_tbl2_10783431
https://pubmed.ncbi.nlm.nih.gov/3222379/
https://pubmed.ncbi.nlm.nih.gov/3222379/
https://pubmed.ncbi.nlm.nih.gov/2490526/
https://pubmed.ncbi.nlm.nih.gov/2490526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10457986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10457986/
https://www.heraldopenaccess.us/openaccess/ftir-spectroscopy-a-potential-tool-to-identify-metabolic-changes-in-dementia-patients
https://www.ijorp.org/project/FTIR_ANALYSIS_OF_ALKALOIDS_IN_RAUWOLFIA_VOMITORIA_(RV)_LEAVES_AND_STEMS_FOR_POTENTIAL_MEDICINAL_APPLICATIONS.pdf
https://www.researchgate.net/figure/FTIR-spectra-of-polyvinyl-alcohol-PVA-and-polyvinyl-alcohol-maleic-anhydride_fig11_340903693
https://www.researchgate.net/post/What-is-the-lambda-max-absorbance-peak-in-UV-region-for-the-following-samples
https://www.researchgate.net/post/What_is_the_lambda_max_absorbance_peak_in_UV_region_for_the_following_samples2
https://cdn.masterorganicchemistry.com/wp-content/uploads/2016/07/2-UV-Vis-Spectroscopy.pdf
https://toku-e.com/solubility-data-resource/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3672320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3672320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3672320/
https://pubmed.ncbi.nlm.nih.gov/3242694/
https://pubmed.ncbi.nlm.nih.gov/3242694/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://files.core.ac.uk/download/pdf/55759287.pdf
https://emt.oregonstate.edu/sites/agscid7/files/emt/endophyte-lab/analysis-techniques/8.pdf
https://m.youtube.com/watch?v=pT4rMLIQUjE
https://www.scribd.com/document/724858103/Studies-on-the-alkaloid-composition-of-the-Hawaiian-Baby-Woodrose-Argyreia-nervosa
https://digitalcommons.buffalostate.edu/cgi/viewcontent.cgi?article=1007&context=forensic_science_projects
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830885/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


35. Identification of 5-HT2A receptor signaling pathways associated with psychedelic
potential - PMC [pmc.ncbi.nlm.nih.gov]

36. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular
inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced
hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

37. biorxiv.org [biorxiv.org]

38. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

39. researchgate.net [researchgate.net]

40. researchgate.net [researchgate.net]

41. mdpi.com [mdpi.com]

42. Endocytosis following dopamine D2 receptor activation is critical for neuronal activity and
dendritic spine formation via Rabex-5/PDGFRβ signaling in striatopallidal medium spiny
neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

43. Dopamine D2 receptor activation leads to an up-regulation of glial cell line-derived
neurotrophic factor via Gβγ-Erk1/2-dependent induction of Zif268 - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Penniclavine: A Technical Overview of its Physical and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3343336#physical-and-chemical-properties-of-
penniclavine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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